![molecular formula C5H11ClN2O2 B6203223 (2R)-morpholine-2-carboxamide hydrochloride CAS No. 1841087-83-9](/img/no-structure.png)
(2R)-morpholine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, the conditions under which it reacts, and the products of the reaction .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as HPLC (High Performance Liquid Chromatography) might be used for this analysis .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-morpholine-2-carboxamide hydrochloride involves the reaction of morpholine with chloroacetyl chloride to form N-chloroacetylmorpholine, which is then reacted with ammonium hydroxide to form (2R)-morpholine-2-carboxamide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Morpholine", "Chloroacetyl chloride", "Ammonium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-chloroacetylmorpholine.", "N-chloroacetylmorpholine is then reacted with ammonium hydroxide to form (2R)-morpholine-2-carboxamide.", "The resulting (2R)-morpholine-2-carboxamide is then treated with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
1841087-83-9 | |
Molekularformel |
C5H11ClN2O2 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
(2R)-morpholine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 |
InChI-Schlüssel |
UJWGIIHZXUTSNZ-PGMHMLKASA-N |
Isomerische SMILES |
C1CO[C@H](CN1)C(=O)N.Cl |
Kanonische SMILES |
C1COC(CN1)C(=O)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.